3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-cyclopentyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-14-11-17-12-16(7-9-18(17)21(14)2)13-20-19(22)10-8-15-5-3-4-6-15/h7,9,11-12,15H,3-6,8,10,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPSRLITHCRJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and anticancer activities. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and neurodegenerative diseases. Industry: Its unique structure makes it valuable in the design of new materials and catalysts for industrial applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Key Observations :
- Core Backbone : The target compound shares a propanamide backbone with compounds 7c–7f (), but diverges in substituents. The cyclopentyl group in the target compound introduces higher lipophilicity compared to the sulfanyl-oxadiazole-thiazole systems in 7c–7f, which may enhance membrane permeability .
- Indole Modifications : Compound 51 () and the target compound both feature indole cores but differ in substitution patterns. Compound 51 includes a 4-chlorobenzoyl and methoxy group, which are absent in the target compound. These groups in 51 likely enhance COX-2 selectivity, as seen in indomethacin analogs, whereas the 1,2-dimethylindole in the target compound may prioritize steric effects over electronic modulation .
- Heterocyclic Diversity : CAS 1441899-86-0 () incorporates a triazole ring linked to a methoxyphenyl group, contrasting with the cyclopentyl and dimethylindole in the target compound. Triazoles often improve metabolic stability and hydrogen-bonding capacity, whereas cyclopentyl groups may favor hydrophobic interactions .
Hydrogen-Bonding Potential :
- The target compound lacks these but compensates with the indole NH (if unsubstituted) and amide carbonyl for interactions .
- Compound 51’s methylsulfonyl group () is a strong hydrogen-bond acceptor, often critical for COX-2 inhibition. The target compound’s cyclopentyl group lacks this property, suggesting divergent therapeutic targets .
Lipophilicity and Bioavailability :
- The cyclopentyl group in the target compound increases logP compared to the polar sulfanyl-oxadiazole systems in 7c–7f. This may improve blood-brain barrier penetration but reduce aqueous solubility .
- Compound 51’s chlorobenzoyl and methoxy groups () balance lipophilicity and polarity, a design strategy common in NSAID derivatives. The target compound’s simpler substitution may limit off-target effects but require optimization for potency .
Biological Activity
3-Cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. The compound features a cyclopentyl group and an indole moiety, which are known to contribute to various biological activities.
Research indicates that compounds with indole structures often interact with various receptors in the central nervous system (CNS) and exhibit anti-inflammatory and analgesic properties. The specific mechanism of action for this compound has yet to be fully elucidated; however, it is hypothesized to act as a modulator of neurotransmitter systems.
Biological Activities
- Anticancer Activity : Preliminary studies have suggested that derivatives of indole compounds can exhibit anticancer properties. In vitro assays have shown that certain structural modifications can enhance the cytotoxic effects against various cancer cell lines (e.g., A549 and Caco-2 cells) . The specific activity of this compound against these lines remains to be investigated.
- Neuropharmacological Effects : Indole derivatives are often studied for their potential neuroprotective effects. For instance, compounds similar in structure have been noted for their ability to modulate serotonin receptors, which could lead to antidepressant or anxiolytic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related research indicate:
- Indole Substituents : Modifications on the indole ring can significantly influence binding affinity and biological activity. For example, methyl substitutions at specific positions have been shown to enhance receptor binding .
- Cyclopentyl Group : The presence of cyclopentyl moiety contributes to lipophilicity, potentially improving membrane permeability and bioavailability .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of various indole derivatives, compounds structurally similar to this compound were tested against A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with certain analogs demonstrating over 50% inhibition at concentrations as low as 10 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 15 |
| Compound B | Caco-2 | 12 |
| This compound | TBD | TBD |
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of indole derivatives revealed that compounds with similar structures enhanced serotonin release in neuronal cultures. This suggests potential applications in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
